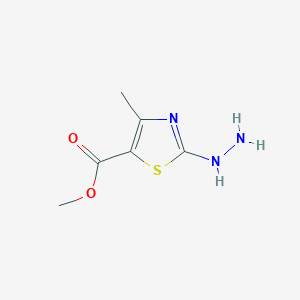![molecular formula C9H8F3NO4S B8683099 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid
概述
描述
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H8F3NO4S. This compound is characterized by the presence of a benzoic acid core substituted with a methylsulfonylamino group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-4-(methylsulfonyl)benzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzoic acids .
科学研究应用
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylsulfonylamino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
相似化合物的比较
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 4-(Methylsulfonyl)benzoic acid
Uniqueness
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H8F3NO4S |
|---|---|
分子量 |
283.23 g/mol |
IUPAC 名称 |
2-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) |
InChI 键 |
XMGPZDFYMFOCSQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
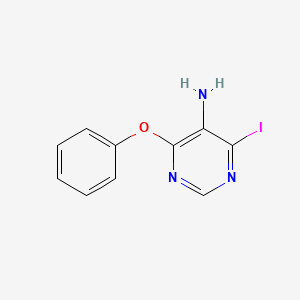
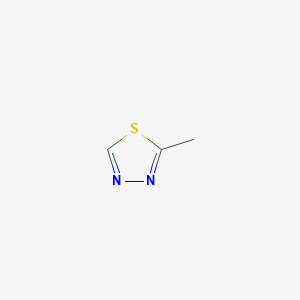
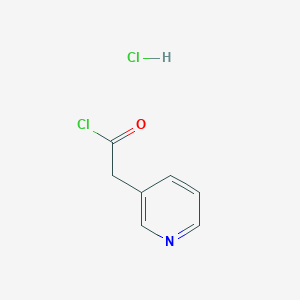
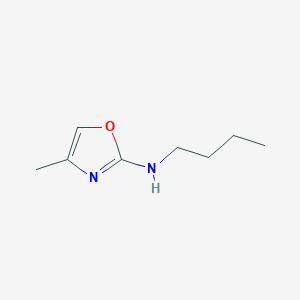
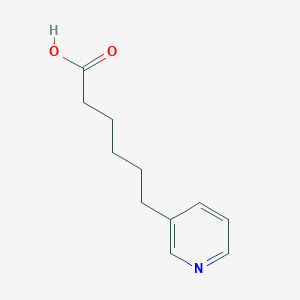
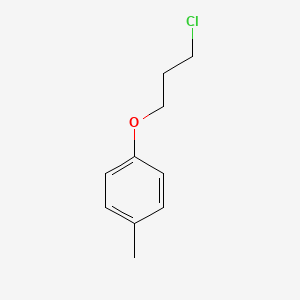
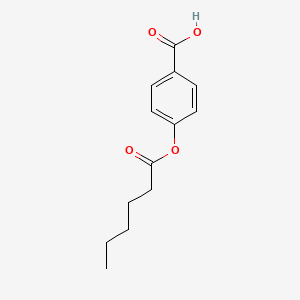
![[(2-Bromo-2-phenylethyl)sulfonyl]benzene](/img/structure/B8683074.png)
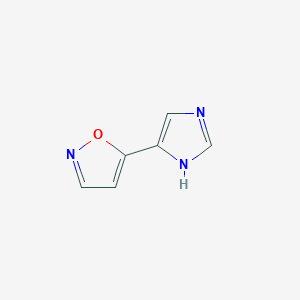
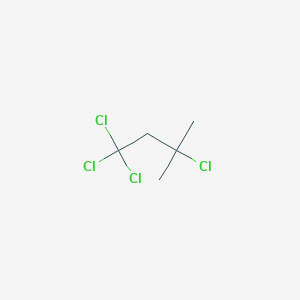
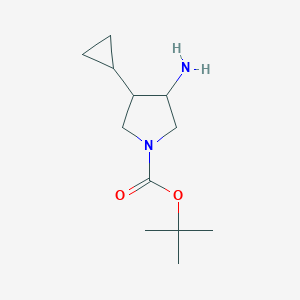
![3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate](/img/structure/B8683092.png)

